1H-pyrrole-3,4-dicarbaldehyde
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Overview
Description
1H-Pyrrole-3,4-dicarbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with two formyl groups at the 3 and 4 positions. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the intermediate formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis with mercury(II) oxide and aqueous tetrafluoroboric acid in dimethyl sulfoxide. This method yields this compound in overall yields ranging from 43% to 65% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be adapted for larger-scale production. The use of catalytic systems and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the formyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a catalyst.
Major Products:
Oxidation: 3,4-pyrroledicarboxylic acid.
Reduction: 3,4-dihydroxymethylpyrrole.
Substitution: Various substituted pyrroles depending on the electrophile used.
Scientific Research Applications
1H-Pyrrole-3,4-dicarbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential in drug discovery and development due to its ability to form bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism by which 1H-pyrrole-3,4-dicarbaldehyde exerts its effects is primarily through its reactive formyl groups. These groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The pyrrole ring’s electron-rich nature also makes it susceptible to electrophilic attack, facilitating various substitution reactions.
Comparison with Similar Compounds
Pyrrole-2,5-dicarbaldehyde: Similar structure but with formyl groups at the 2 and 5 positions.
2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde: Features methyl groups at the 2 and 5 positions in addition to the formyl groups at the 3 and 4 positions.
Uniqueness: 1H-Pyrrole-3,4-dicarbaldehyde is unique due to the specific positioning of its formyl groups, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research.
Properties
CAS No. |
51361-98-9 |
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Molecular Formula |
C6H5NO2 |
Molecular Weight |
123.11 g/mol |
IUPAC Name |
1H-pyrrole-3,4-dicarbaldehyde |
InChI |
InChI=1S/C6H5NO2/c8-3-5-1-7-2-6(5)4-9/h1-4,7H |
InChI Key |
UGQONLLBBAGAHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN1)C=O)C=O |
Origin of Product |
United States |
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